molecular formula C18H15F2NO3 B2638869 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide CAS No. 2034492-89-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide

Cat. No.: B2638869
CAS No.: 2034492-89-0
M. Wt: 331.319
InChI Key: RKOORGVJPPLLEA-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

The exact mode of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in their potential as therapeutic agents .

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many compounds, including those with benzofuran structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety, which enhances its biological activity and specificity. The combination of the benzofuran core with the hydroxypropyl group and difluorobenzamide moiety results in a compound with diverse and potent biological activities .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOORGVJPPLLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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